molecular formula C8H6ClN3O2 B1360862 3-Chloro-6-methyl-7-nitro-1H-indazole CAS No. 1000342-46-0

3-Chloro-6-methyl-7-nitro-1H-indazole

Cat. No.: B1360862
CAS No.: 1000342-46-0
M. Wt: 211.6 g/mol
InChI Key: GVLQTPUQQONAER-UHFFFAOYSA-N
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Description

Historical Overview of Indazole Chemistry and Derivatives

The journey into indazole chemistry began in 1883 when Emil Fischer first reported the synthesis of this heterocyclic system, which he named by analogy to indole. researchgate.netwikipedia.org Unlike many other heterocyclic systems that are abundant in nature, indazoles are relatively rare. wikipedia.orgpnrjournal.com To date, only a few naturally occurring indazoles have been isolated, including the alkaloids nigellicine, nigeglanine, and nigellidine (B12853491) from plants of the Nigella genus, such as Nigella sativa (black cumin). nih.govwikipedia.orgpnrjournal.com

The scarcity of natural sources has driven extensive research into synthetic methodologies for creating indazole derivatives. austinpublishinggroup.com Early synthetic methods often required harsh reaction conditions or the use of hazardous materials. researchgate.net Over the decades, chemists have developed a multitude of synthetic routes to access a wide variety of substituted indazoles, starting from readily available benzene (B151609) derivatives and forming the pyrazole (B372694) ring in a final cyclization step. researchgate.net These advancements have been crucial for exploring the structure-activity relationships of indazole-based compounds and have significantly expanded the chemical space available for drug discovery and materials science. nih.govresearchgate.net

Importance of Substituted Indazoles as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

In the realm of drug discovery, the indazole nucleus is recognized as a "privileged scaffold." rsc.orgresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity, making it a fertile starting point for the development of novel therapeutic agents. researchgate.net The versatility of the indazole ring is underscored by its presence in numerous marketed drugs and compounds currently in clinical trials. researchgate.netnih.gov

Substituted indazoles exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, antifungal, and neuroprotective properties. nih.govorientjchem.orgresearchgate.net The ability of the indazole structure to act as a bioisostere for other important biological motifs, such as indoles and phenols, further enhances its utility in medicinal chemistry. orientjchem.orgpharmablock.com As a bioisostere, it can mimic the size, shape, and electronic properties of the original group while potentially improving metabolic stability, binding affinity, and pharmacokinetic profiles. pharmablock.com For instance, replacing a metabolically vulnerable phenol (B47542) group with an indazole can prevent rapid O-glucuronidation, thereby improving a drug candidate's bioavailability. pharmablock.com The indazole scaffold's ability to form crucial hydrogen bonding interactions with protein targets, particularly kinases, has made it a cornerstone in the design of kinase inhibitors for cancer therapy. pharmablock.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

Drug Name Therapeutic Use
Benzydamine Non-steroidal anti-inflammatory drug (NSAID), local anesthetic wikipedia.org
Granisetron 5-HT3 receptor antagonist used as an antiemetic for chemotherapy-induced nausea pnrjournal.comaustinpublishinggroup.com
Pazopanib Tyrosine kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma nih.govpnrjournal.com
Axitinib Tyrosine kinase inhibitor used for renal cell carcinoma pnrjournal.com
Entrectinib Kinase inhibitor for treating ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors nih.govpnrjournal.com
Niraparib PARP inhibitor for the treatment of ovarian, fallopian tube, or peritoneal cancer nih.gov

Specific Focus on 3-Chloro-6-methyl-7-nitro-1H-Indazole within the Indazole Landscape

Within the broad family of indazole derivatives lies this compound, a specific substituted indazole. Information available in the public domain regarding this particular compound is limited, with its primary identification being its CAS registry number. chemicalbook.com However, an analysis of its structure provides insight into its chemical nature and potential areas of interest for chemical research.

The core of the molecule is the 1H-indazole ring system. The substituents at positions 3, 6, and 7 are expected to significantly modulate its electronic properties and reactivity.

3-Chloro Group: The chlorine atom at the C3 position is an electron-withdrawing group that can serve as a reactive handle for further synthetic modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the synthesis of more complex derivatives.

6-Methyl Group: The methyl group at the C6 position is a small, electron-donating group that can influence the molecule's lipophilicity and steric profile, potentially affecting its binding to biological targets.

7-Nitro Group: The nitro group at the C7 position is a strong electron-withdrawing group. Its presence significantly impacts the electron density of the aromatic system and can influence the acidity of the N-H proton. austinpublishinggroup.com The nitro group itself can also be a site for chemical transformation, for instance, reduction to an amino group, which opens up further avenues for derivatization.

While detailed experimental studies on this compound are not widely published, related structures such as 3-chloro-6-nitro-1H-indazole have been used as precursors in the synthesis of novel heterocyclic systems with potential antileishmanial activity. nih.gov The synthesis of related compounds like 3-methyl-6-nitro-1H-indazole has also been described, typically starting from substituted anilines. chemicalbook.com The unique combination of chloro, methyl, and nitro substituents on the indazole scaffold makes this compound a potentially valuable intermediate for synthetic chemistry and a candidate for biological screening.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₆ClN₃O₂
CAS Number 1000342-46-0 chemicalbook.com
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methyl-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLQTPUQQONAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646801
Record name 3-Chloro-6-methyl-7-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-46-0
Record name 3-Chloro-6-methyl-7-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structural Insights of 3 Chloro 6 Methyl 7 Nitro 1h Indazole Analogues

Impact of Halogenation (Chlorine at C-3) on Biological Activity Profiles of Indazole Derivatives

The introduction of a halogen atom, particularly chlorine, at the C-3 position of the indazole ring is a critical modification that significantly influences the biological activity of the resulting derivatives. This substitution serves not only as a key synthetic handle for further molecular elaboration but also directly modulates the compound's interaction with biological targets. chim.it

The presence of a chlorine atom at C-3 is a defining feature of certain indazole derivatives with potent antiprotozoal activity. For instance, a series of 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their efficacy against different Leishmania species. nih.govresearchgate.net The biological potency of these compounds was found to be species-dependent. While many derivatives demonstrated strong to moderate activity against Leishmania infantum, their activity against L. tropica and L. major was more limited, highlighting the subtle influence of the C-3 chlorine in combination with other substituents on target selectivity. nih.gov

In the broader context of halogenated indazoles, the nature of the halogen at a given position can fine-tune the pharmacological effect. For example, in a study of synthetic cannabinoid receptor agonists with a halogenated indazole core, the potency was influenced by whether a fluorine, chlorine, or bromine was present. For derivatives with a methyl ester head group, chlorinated analogues generally exhibited higher potency than brominated ones. nih.gov This underscores the importance of the specific halogen's electronegativity, size, and ability to form halogen bonds in modulating ligand-receptor interactions. A large number of 3-chloro monocyclic β-lactams have also been shown to possess powerful antibacterial, antimicrobial, and anti-inflammatory activities. mdpi.com

The C-3 chloro substitution can be a crucial determinant for potent and selective inhibition of protein kinases. For example, indazole-pyridine analogues have been developed as highly potent and selective inhibitors of the protein kinase B (Akt), a key enzyme in cell signaling pathways. nih.gov The specific substitution pattern, including the presence of a halogen at C-3, is often essential for achieving high binding affinity in the ATP-binding site of the kinase. nih.gov

Compound SeriesBiological ActivityKey Findings
3-Chloro-6-nitro-1H-indazole derivativesAntileishmanialActivity is dependent on the Leishmania species, with notable efficacy against L. infantum. nih.gov
Halogenated indazole synthetic cannabinoidsCB1 receptor agonismFor methyl ester derivatives, chlorination at the 5-position resulted in higher potency compared to bromination. nih.gov
Indazole-pyridine analoguesAkt kinase inhibitionSpecific substitution patterns, including halogenation, are critical for potent and selective inhibition. nih.gov

Influence of Methyl Group at C-6 on Pharmacological Efficacy

The substitution of a methyl group at the C-6 position of the indazole ring can have a significant impact on the pharmacological efficacy of the molecule. The presence and position of small alkyl groups like methyl can influence the compound's lipophilicity, metabolic stability, and steric interactions with the target protein, thereby modulating its biological activity. nih.govresearchgate.net

In the context of anticancer agents, substitutions on the indazole ring, including at the C-6 position, are pivotal for activity. For instance, SAR studies on indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) have shown that modifications around the indazole core are crucial for potency. nih.gov While direct studies on a C-6 methyl group in the 3-chloro-7-nitro-1H-indazole scaffold are limited, research on related structures provides valuable insights. For example, in a series of EZH2/1 inhibitors, two methyl groups at the 4 and 6 positions of a pyridone ring attached to an indazole scaffold were found to be important for inhibitory activity against these enzymes. nih.gov

The introduction of a methyl group can also affect the binding affinity and selectivity of kinase inhibitors. The presence of hydrophobic groups such as alkyls can lead to variations in potency against specific kinases like VEGFR-2. nih.gov The methyl group can occupy a hydrophobic pocket in the enzyme's active site, leading to enhanced binding and inhibitory activity. The effect of a hydrophobic group at the C-6 position of the indazole ring has been previously studied, indicating its role in the anti-cancer activities of these compounds. biotium.com

Role of Nitro Group at C-7 in Modulating Bioactivity and Molecular Interactions

The nitro group at the C-7 position of the indazole ring is a strong electron-withdrawing group that profoundly influences the electronic properties of the molecule, thereby modulating its bioactivity and molecular interactions. nih.govsvedbergopen.com

7-Nitroindazole (B13768) is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS). biotium.comnih.govnih.gov Its inhibitory action is attributed to its ability to compete with both the substrate L-arginine and the cofactor tetrahydrobiopterin. nih.gov This inhibition of nNOS by 7-nitroindazole has been shown to have neuroprotective effects, for instance, by protecting against cocaine-induced oxidative stress in the brain. nih.gov Furthermore, 7-nitroindazole exhibits cardiovascular effects, including an anti-hypertrophic effect on the heart and a reduction in the wall thickness of major arteries. nih.gov

The electron-withdrawing nature of the C-7 nitro group can also influence the reactivity of the indazole ring system. For example, in the reaction of nitro-1H-indazoles with formaldehyde, the 7-nitro-1H-indazole was reported to be unreactive under conditions where other nitro-isomers reacted. nih.govacs.org This highlights how the position of the nitro group can affect the molecule's chemical behavior. The presence of a nitro group can enhance a drug's ability to target specific pathogens or organs, often through selective toxicity or by acting as a prodrug that releases reactive nitrogen species upon metabolic reduction. svedbergopen.com

CompoundPrimary Target/ActivityNoted Effects
7-NitroindazoleNeuronal Nitric Oxide Synthase (nNOS) inhibitorNeuroprotective, anti-hypertrophic cardiovascular effects. nih.govnih.gov
3-Bromo-7-nitroindazolenNOS inhibitorDemonstrates inhibitory properties against nitric oxide synthase isoforms. nih.gov
3,7-DinitroindazolenNOS inhibitorShows inhibitory properties against nitric oxide synthase isoforms. nih.gov

Positional Isomerism and Tautomeric Forms in Indazole Derivatives and their Biological Implications

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms, which result from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.govnih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.gov The tautomeric equilibrium can be influenced by the nature and position of substituents on the indazole ring, as well as by the solvent. researchgate.net

The specific tautomeric form of an indazole derivative is of significant biological importance as it determines the molecule's shape and the spatial orientation of hydrogen bond donors and acceptors. researchgate.net These features are critical for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net Consequently, the tautomeric state can have a profound impact on the pharmacological activity of the compound. nih.gov

The presence of tautomerism can present challenges in drug design, as the different tautomers may have distinct biological activities and pharmacokinetic properties. mdpi.com It is therefore crucial to understand and control the tautomeric preference of an indazole-based drug candidate to ensure consistent and predictable biological effects. For instance, in the design of kinase inhibitors, the ability of the indazole core to form specific hydrogen bonds within the ATP-binding site is often dependent on it being in the correct tautomeric form. researchgate.net The study of N-substituted azoles is of particular interest in drug design, as these non-tautomeric analogues can circumvent the issues associated with tautomerism. mdpi.com

Correlation between Specific Substituent Patterns and Molecular Target Interactions

The specific pattern of substituents on the indazole ring is a key determinant of the molecule's interaction with its biological target, dictating both potency and selectivity. The combination of electronic and steric properties of the substituents on the 3-chloro-6-methyl-7-nitro-1H-indazole scaffold and its analogues allows for fine-tuning of their activity against various molecular targets.

A clear example of this correlation is seen in a series of 3-chloro-6-nitro-1H-indazole derivatives designed as antileishmanial agents. nih.gov The inhibitory efficacy of these compounds against the Leishmania trypanothione (B104310) reductase (TryR) enzyme was found to be significantly dependent on the nature of the side chain attached to the indazole core. nih.govnih.gov Derivatives containing a triazole ring were more effective inhibitors than those with an oxazoline (B21484) ring, which in turn were more potent than those with an oxazole (B20620) ring. nih.gov Molecular docking studies revealed that the active compounds form stable complexes with the TryR enzyme through a network of hydrophobic and hydrophilic interactions. researchgate.netnih.gov

Compound SeriesMolecular TargetKey Interaction Findings
3-Chloro-6-nitro-1H-indazole derivatives with heterocyclic side chainsLeishmania trypanothione reductase (TryR)Triazole-containing side chains showed better inhibitory activity than oxazoline or oxazole, indicating the importance of the side chain for target interaction. nih.gov
Indazole-pyrimidine derivativesVEGFR-2 kinaseThe nature of substituents on the pyrimidine (B1678525) ring (e.g., hydrophobic vs. methoxy) significantly influenced inhibitory potency. nih.gov
Indazole-pyridine analoguesAkt kinaseThese compounds bind to the ATP binding site and are potent, reversible inhibitors of Akt activity. nih.gov

Exploration of Biological Activities and Molecular Mechanisms of Indazole Derivatives with Emphasis on Relevant Patterns

Antimicrobial and Antiprotozoal Activities

The indazole nucleus is a foundational structure in a multitude of compounds demonstrating a wide array of pharmacological effects, including antimicrobial and antiprotozoal activities. nih.gov The specific substitutions on the indazole ring, such as chloro and nitro groups, are known to significantly influence the compound's ability to interact with biological targets.

Antileishmanial Potency and Target Identification

Derivatives of 3-chloro-6-nitro-1H-indazole have emerged as promising candidates for antileishmanial drugs. nih.gov In vitro studies have demonstrated their biological potency against several Leishmania species, including L. infantum, L. tropica, and L. major. nih.gov The inhibitory activity of these compounds is species-dependent; for instance, several derivatives showed strong to moderate activity against L. infantum, while exhibiting limited to no activity against L. tropica and L. major. nih.gov

One particularly potent derivative, a triazole-substituted compound synthesized from a 3-chloro-6-nitro-1H-indazole precursor, was identified as a promising growth inhibitor of Leishmania major. nih.gov

**Table 1: Antileishmanial Activity of select 3-chloro-6-nitro-1H-indazole derivatives against *Leishmania infantum***

Compound IC₅₀ (µM)
Derivative 4 2.51
Derivative 5 1.89
Derivative 7 3.42
Derivative 10 4.65
Derivative 11 1.74
Derivative 12 2.86
Derivative 13 1.55

Data sourced from studies on L. infantum. nih.gov

Molecular modeling and docking studies have identified a key target for these compounds: the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.govnih.gov This enzyme is crucial for the parasite's survival and defense against oxidative stress. The active derivatives of 3-chloro-6-nitro-1H-indazole have been shown to bind with high stability to the TryR enzyme, forming a network of hydrophobic and hydrophilic interactions, thereby inhibiting its function. nih.govnih.gov

Antibacterial and Antifungal Efficacy of Substituted Indazoles

The broader class of substituted indazoles has been investigated for its antibacterial and antifungal properties. orientjchem.orgnih.gov Studies on various N-methyl-3-aryl indazoles revealed that many of these compounds are active against different bacterial strains, including Xanthomonas campestris, Bacillus megaterium, and Escherichia coli, as well as the fungal strain Candida albicans. orientjchem.org Certain derivatives showed excellent inhibitory activity against specific microbial strains. orientjchem.org

Similarly, other research into indazole derivatives has confirmed their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some indazole compounds have shown notable inhibitory profiles against clinically relevant species like Staphylococcus aureus and Enterococcus faecalis. nih.gov The presence of specific functional groups, including nitro substituents, is often explored to enhance these antimicrobial properties. researchgate.net

Proposed Mechanisms of Antimicrobial Action

For antiprotozoal activity, the primary mechanism identified for 3-chloro-6-nitro-1H-indazole derivatives is the inhibition of the trypanothione reductase (TryR) enzyme in Leishmania parasites. nih.govnih.gov This inhibition disrupts the parasite's redox balance, leading to cell death.

In the context of antibacterial action, one of the proposed mechanisms for indazole derivatives is the inhibition of DNA gyrase. Docking studies have been performed on indazole derivatives against the topoisomerase-II DNA gyrase enzyme, suggesting a potential mode of action that disrupts bacterial DNA replication. While not definitively proven for all indazole compounds, this remains a significant area of investigation for explaining their antibacterial effects.

Antiproliferative and Anticancer Activities

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs. researchgate.netnih.govrsc.org This has spurred extensive research into novel indazole derivatives as potential therapeutic agents for various cancers, including lung, breast, colon, and prostate cancer. nih.govrsc.org

Inhibition of Protein Kinases

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.govrsc.org These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of many cancers.

Indazole derivatives have been developed as specific inhibitors for a range of kinases, including:

Tyrosine Kinases : Many indazole compounds are potent inhibitors of tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and others involved in angiogenesis and tumor progression. nih.govbenthamdirect.comgoogle.com

Serine/Threonine Kinases : This class includes targets like Aurora kinases, cyclin-dependent kinases (CDKs), and Rho-kinases (ROCK), which are essential for cell cycle regulation and mitosis. nih.govresearchgate.net

The indazole ring typically binds to the hinge region of the kinase's ATP-binding pocket, a common feature for many kinase inhibitors. nih.gov The various substituents on the indazole core allow for specific interactions with different parts of the enzyme, determining the compound's potency and selectivity. nih.gov

Induction of Apoptotic Pathways and Cellular Regulation

Beyond kinase inhibition, substituted indazoles have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. rsc.orgnih.gov

One study on a series of indazole derivatives found that the most potent compound could dose-dependently promote apoptosis in a breast cancer cell line. rsc.orgrsc.org This was associated with:

Upregulation of pro-apoptotic proteins : An increase in the levels of Bax and cleaved caspase-3. rsc.orgrsc.org

Downregulation of anti-apoptotic proteins : A decrease in the expression of Bcl-2. rsc.orgrsc.org

Mitochondrial dysfunction : The compound caused a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS), indicating the involvement of the mitochondrial apoptotic pathway. rsc.orgrsc.org

Other research has demonstrated that certain indazole derivatives can induce apoptosis by affecting the p53/MDM2 pathway, leading to an increase in the tumor suppressor protein p53, which in turn transcribes apoptosis-related genes. nih.gov Furthermore, some indazole-based compounds have been found to enhance apoptosis induced by other agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in cancer cells. nih.gov

Modulation of Cell Proliferation and Colony Formation

Indazole derivatives have demonstrated significant potential in modulating the growth of cancer cells by inhibiting cell proliferation and colony formation. Various studies have highlighted the potent antiproliferative effects of these compounds across a range of human cancer cell lines.

Research has shown that certain indazole derivatives can inhibit the proliferation of cancer cells at low micromolar concentrations. For instance, a series of novel polysubstituted indazoles exhibited interesting antiproliferative activity against A2780 and A549 human cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Another study identified an indazole derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines, showing IC₅₀ values between 0.23 and 1.15 µM. researchgate.netnih.gov

The ability of these compounds to inhibit colony formation is a crucial indicator of their anticancer potential, as it reflects the capacity to suppress the long-term proliferative potential of single cancer cells. Treatment of the 4T1 breast cancer cell line with compound 2f resulted in a significant inhibition of colony formation. researchgate.netnih.gov This suggests that indazole derivatives can effectively impede the clonogenic survival of cancer cells.

The antiproliferative activity of indazole derivatives is often linked to their ability to interfere with the cell cycle. Some of the most active indazoles were found to cause a block in the S phase of the cell cycle, which was associated with a decrease in the percentage of cells in the G2/M and/or G0/G1 phases. nih.gov This indicates that these compounds may exert their effects by disrupting DNA synthesis or other processes critical for cell cycle progression.

Indazole DerivativeCancer Cell LineIC₅₀ (µM)
Polysubstituted indazolesA2780 and A5490.64 - 17
Compound 2fVarious0.23 - 1.15

Diverse Anticancer Mechanisms beyond Kinase Inhibition

While many indazole derivatives are known to function as kinase inhibitors, their anticancer effects are not limited to this mechanism. nih.gov They can induce cancer cell death and inhibit metastasis through a variety of other pathways.

A primary mechanism is the induction of apoptosis, or programmed cell death. The indazole derivative 2f was shown to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. researchgate.netnih.gov This was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Furthermore, this compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells, which are known triggers of the intrinsic apoptotic pathway. researchgate.netnih.gov

Selected polysubstituted indazoles have also been shown to trigger apoptosis to a significant extent, leading to the generation of hypodiploid peaks in cell cycle analysis, which is a hallmark of apoptotic cells. nih.gov

In addition to inducing apoptosis, indazole derivatives can also inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. Treatment with compound 2f disrupted the migration and invasion of 4T1 cells. researchgate.netnih.gov This effect was linked to a reduction in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP-2). researchgate.netnih.gov

Cell cycle arrest is another important anticancer mechanism of indazole derivatives. Some compounds have been observed to cause a block in the S phase, suggesting interference with DNA synthesis. nih.gov In contrast, another derivative, 7d, caused a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism involving the microtubule system. nih.gov

Anti-inflammatory Activities and Cyclooxygenase (COX) Inhibition

Indazole and its derivatives have been recognized for their significant anti-inflammatory properties. nih.gov A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

Studies have demonstrated that indazole compounds can effectively reduce inflammation in preclinical models. For example, indazole and its derivatives have been shown to significantly inhibit carrageenan-induced hind paw edema in rats in a dose-dependent manner. nih.gov

The anti-inflammatory effects of these compounds are closely linked to their ability to inhibit COX enzymes, particularly COX-2, which is often upregulated at sites of inflammation. nih.gov The inhibition of COX-2 by various indazoles has been observed to be concentration-dependent. nih.gov For instance, in one study, the inhibition of COX-2 ranged from 68% to 78% at a concentration of 50 µM for different indazole derivatives. nih.gov

Indazole DerivativeCOX-2 Inhibition IC₅₀ (µM)
Indazole23.42
5-aminoindazole12.32
6-nitroindazole19.22

Interaction with Cyclooxygenase-2 (COX-2) Enzyme

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov Several indazole derivatives have been developed that exhibit high affinity and selectivity for the COX-2 enzyme. nih.gov

Molecular docking studies have provided insights into the interaction of indazole derivatives with the active site of the COX-2 enzyme. nih.gov These studies have shown that the indazole scaffold can fit into the active site of COX-2, forming key interactions with amino acid residues. The specific substitution patterns on the indazole ring play a crucial role in determining the potency and selectivity of COX-2 inhibition.

For example, a series of novel (aza)indazole derivatives were developed, with one compound exhibiting an IC₅₀ value of 0.409 µM for COX-2 and excellent selectivity over COX-1. nih.gov The binding mode of these inhibitors within the COX-2 active site is often comparable to that of known selective COX-2 inhibitors like celecoxib. researchgate.net The ability of these compounds to establish specific hydrogen bonds and hydrophobic interactions within the enzyme's active site is thought to be responsible for their inhibitory activity. researchgate.net

Other Biologically Relevant Activities (e.g., Antiviral, Anti-HIV, Antiarrhythmic)

The therapeutic potential of the indazole scaffold extends beyond anticancer and anti-inflammatory applications. Researchers have explored indazole derivatives for a variety of other biological activities.

Antiviral and Anti-HIV Activity: The indazole nucleus is present in a number of synthetic compounds that possess antiviral and anti-HIV activities. nih.gov Hybrid molecules that incorporate an indazole ring have been investigated for their potential to combat viral infections. For instance, indazole-2-pyrone hybrids have been studied for their antiviral potential against HIV-1. doi.org Computational docking studies have suggested that these hybrid molecules may have a high affinity for viral targets, indicating their potential as antiviral drug candidates. doi.org

Antiarrhythmic Activity: Indazole derivatives have also been investigated for their potential in treating cardiovascular diseases, including arrhythmia. nih.gov While specific details on the antiarrhythmic mechanisms of 3-chloro-6-nitro-1H-indazole are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds, including 1,2,3-triazole derivatives, have shown dose-dependent antiarrhythmic activity in preclinical models, such as calcium-chloride-induced arrhythmia. mdpi.com This suggests that the indazole scaffold could be a valuable starting point for the development of new antiarrhythmic agents.

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 6 Methyl 7 Nitro 1h Indazole and Its Analogues

Molecular Docking Investigations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Chloro-6-methyl-7-nitro-1H-indazole and its derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating the key interactions that drive binding affinity.

One notable study focused on a series of 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents. nih.gov Molecular docking simulations were employed to predict the binding modes of these compounds against Leishmania infantum trypanothione (B104310) reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. nih.gov The selection of TryR as a target was based on previous reports of indazole derivatives targeting this enzyme. nih.gov The docking protocol was validated by redocking the native ligand, flavin adenine (B156593) dinucleotide, into the active site of TryR, which showed a low root-mean-square deviation (RMSD) of 1.16 Å, indicating the reliability of the docking procedure. nih.gov

The results of the docking studies revealed that the active 3-chloro-6-nitro-1H-indazole derivatives bind stably within the active site of the TryR enzyme. nih.gov These investigations are crucial for structure-based drug design, allowing for the rational modification of the lead compound to enhance its binding affinity and, consequently, its biological activity. nih.gov

Ligand-Protein Interaction Analysis (e.g., Hydrophobic and Hydrophilic Interactions)

A detailed analysis of the ligand-protein interactions provides a deeper understanding of the binding mode and the forces stabilizing the complex. For the 3-chloro-6-nitro-1H-indazole derivatives docked into the active site of TryR, the interactions were characterized by a network of both hydrophobic and hydrophilic contacts. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into its stability and conformational changes in a simulated biological environment. nih.gov

For the most promising 3-chloro-6-nitro-1H-indazole derivative, compound 13, an MD simulation was performed on its complex with TryR. nih.gov The simulation was conducted to understand the structural and intermolecular affinity and stability of the complex. nih.gov The results indicated that the TryR-13 complex remained in a stable equilibrium throughout the simulation, with a low structure deviation of approximately 1–3 Å. nih.govnih.gov This suggests that the compound forms a stable and long-lasting interaction with the enzyme, which is a desirable characteristic for a potent inhibitor. nih.gov The stability of the complex, as revealed by MD simulations, further validates the findings from the molecular docking studies and supports the potential of this class of compounds as effective antileishmanial agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR are widely applied to indazole derivatives and other heterocyclic compounds to guide drug design.

QSAR studies involve the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity to develop a predictive model. Such models can then be used to estimate the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Development and Validation of 2D and 3D QSAR Models

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors that are derived from the 2D representation of the molecule, such as connectivity indices and physicochemical properties. These models are computationally less intensive and are useful for identifying general structural requirements for activity.

3D-QSAR methods, on the other hand, consider the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to represent their steric and electrostatic properties. These fields are then correlated with biological activity to produce a 3D map that highlights the regions where modifications to the structure would likely lead to an increase or decrease in activity. The development of robust and predictive QSAR models requires careful validation using both internal and external datasets to ensure their reliability.

Advanced In Silico Methodologies for Rational Drug Design and Optimization

The integration of various computational techniques provides a powerful platform for the rational design and optimization of lead compounds. For this compound and its analogues, these advanced methodologies enable a more efficient and targeted approach to drug discovery.

The insights gained from molecular docking, MD simulations, and QSAR studies can be synergistically applied to design new derivatives with improved pharmacological profiles. For instance, the identification of key ligand-protein interactions can guide the modification of functional groups on the indazole scaffold to enhance binding affinity and selectivity. Similarly, MD simulations can be used to assess the stability of newly designed compounds in complex with their target, while QSAR models can predict their biological activity prior to synthesis.

Prediction of Binding Free Energies (e.g., Molecular Mechanics/Generalized Born Surface Area - MM/GBSA)

The prediction of binding free energy is a crucial aspect of computational drug design, as it provides a quantitative measure of the affinity of a ligand for its target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand-protein complex from MD simulation trajectories. nih.gov

In the study of the 3-chloro-6-nitro-1H-indazole derivative, compound 13, complexed with TryR, the MM/GBSA method was used to calculate the binding free energy. nih.gov The results illustrated the high stability of the TryR-13 complex, which was in good agreement with the experimental biological data. nih.govnih.gov The different energy components calculated by the MM/GBSA method, such as van der Waals, electrostatic, and solvation energies, provide a detailed breakdown of the driving forces behind the binding event. This information is invaluable for the optimization of lead compounds, as it allows for a more targeted approach to modifying the chemical structure to improve binding affinity. nih.gov

Data Tables

Table 1: Molecular Docking and MM/GBSA Results for Selected 3-chloro-6-nitro-1H-indazole Derivatives against Trypanothione Reductase

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA, kcal/mol)Key Interacting Residues
Derivative 4 Data not availableData not availableData not available
Derivative 5 Data not availableData not availableData not available
Derivative 11 Data not availableData not availableData not available
Derivative 13 Data not availableHighly stable complex indicatedData not available in search results

Theoretical Spectroscopic Analysis and Quantum Chemical Calculations (e.g., Density Functional Theory - DFT Applications)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the structural, electronic, and spectroscopic properties of this compound and its analogues. These theoretical studies provide valuable insights that complement experimental data, aiding in spectral assignments and the understanding of molecular behavior at an electronic level.

Density Functional Theory (DFT) Applications

DFT has become a standard method for the quantum chemical study of indazole derivatives. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed, often in conjunction with basis sets like 6-311++G(d,p), to optimize molecular geometries and calculate various molecular properties. researchgate.net Such calculations are foundational for the subsequent theoretical analyses. For instance, DFT has been successfully used to optimize the gas-phase structures of various 3-chloro-6-nitro-1H-indazole derivatives. nih.gov

Theoretical Vibrational Spectroscopy

Theoretical vibrational analysis is crucial for assigning the modes observed in experimental infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of a molecule, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor; for the B3LYP method, this factor is often around 0.96. lu.se

The theoretical vibrational spectrum provides a basis for the detailed assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the indazole core, as well as the substituent groups (chloro, methyl, and nitro groups). While specific calculated data for this compound is not prominently available in the literature, the principles of such an analysis are well-established for similar heterocyclic compounds.

Table 1: Illustrative Theoretical Vibrational Frequencies for a Substituted Nitroindazole Moiety (Calculated using DFT/B3LYP)

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Scaled Frequency (cm⁻¹) (Scale Factor: 0.96)General Assignment
ν(N-H)35503408N-H stretching
νas(NO₂)15801517Asymmetric NO₂ stretching
νs(NO₂)13751320Symmetric NO₂ stretching
ν(C=N)16201555C=N stretching in pyrazole (B372694) ring
ν(C-Cl)750720C-Cl stretching
δ(C-H)14501392C-H in-plane bending

Note: This table is illustrative and based on typical values for related compounds. It does not represent experimentally verified data for this compound.

Quantum Chemical Calculations

Beyond vibrational analysis, DFT is employed to calculate a range of quantum chemical parameters that describe the electronic structure and reactivity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com For related indazole derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic behavior and potential as electron donors or acceptors. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. wolfram.comresearchgate.net It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For a molecule like this compound, the nitro group would be expected to create a significant region of negative potential, while the hydrogen on the indazole nitrogen would be a site of positive potential.

Theoretical NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of NMR chemical shifts (¹H and ¹³C). acs.org These calculations can be invaluable for confirming the structure of newly synthesized compounds and for assigning signals in complex experimental NMR spectra, especially for distinguishing between isomers. nih.govacs.org Studies on 7-nitroindazoles have successfully used GIAO/DFT calculations to validate the assignment of NMR spectra. acs.org

Table 2: Representative Calculated Electronic Properties for a Nitroindazole Analogue

ParameterCalculated ValueSignificance
HOMO Energy-6.8 eVElectron-donating ability
LUMO Energy-2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.3 eVChemical reactivity and stability
Dipole Moment4.5 DMolecular polarity

Note: These values are representative for a nitro-substituted indazole and are intended for illustrative purposes.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Current State of Knowledge on Substituted Indazoles

Indazoles, bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are recognized as "privileged scaffolds" in medicinal chemistry. pnrjournal.comresearchgate.net This status is due to their presence in a wide array of pharmacologically active molecules and their ability to interact with multiple biological targets through various non-covalent interactions. mdpi.com Synthetic indazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, and analgesic properties. mdpi.comnih.govnih.govnih.gov

Several indazole-based drugs are approved for clinical use, validating the therapeutic potential of this scaffold. Notable examples include:

Pazopanib and Axitinib: Kinase inhibitors used in cancer therapy. researchgate.netrsc.org

Niraparib: A PARP inhibitor for treating ovarian cancer. nih.govnih.gov

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID). mdpi.comnih.gov

Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea. pnrjournal.comnih.gov

Research has shown that the biological activity of indazole derivatives is highly dependent on the substitution pattern on both the pyrazole and benzene rings. nih.gov Functionalization at the C3, C5, C6, N1, and N2 positions can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, substitutions at the C3 position are of great interest due to the large number of biologically active indazoles with modifications at this site. austinpublishinggroup.com The specific substitution pattern of 3-chloro-6-methyl-7-nitro-1H-indazole, featuring a reactive chlorine atom at C3 and electron-withdrawing/donating groups on the benzene ring, makes it a valuable starting material for creating diverse chemical libraries for biological screening. nih.gov

The current state of knowledge underscores that the indazole nucleus is a versatile and highly valuable core for the development of new therapeutic agents. nih.govbenthamscience.com Ongoing research continues to explore new derivatives and their potential applications against a growing number of diseases. researchgate.netnih.gov

Identification of Research Gaps and Challenges in Indazole Chemistry and Biology

Despite significant progress, several challenges and research gaps persist in the field of indazole chemistry and biology. A primary synthetic challenge is controlling the regioselectivity during N-alkylation. The indazole ring has two nitrogen atoms (N1 and N2), and reactions often yield a mixture of N1- and N2-substituted isomers, which can be difficult to separate and may possess different biological activities. pnrjournal.comnih.gov While the 1H-tautomer is generally more thermodynamically stable, the reaction conditions heavily influence the isomeric ratio. nih.govaustinpublishinggroup.com

Further challenges include:

Limited Natural Availability: Indazoles are rare in nature, making their synthesis the primary source for research and development. This creates a continuous need for more efficient, cost-effective, and environmentally benign synthetic methodologies. researchgate.netnih.gov

Mechanism of Action: For many newly synthesized and biologically active indazole derivatives, the precise molecular mechanism of action remains unknown. Identifying the specific cellular targets and pathways is a significant hurdle that needs to be addressed to enable rational drug development.

Drug Resistance: As with many therapeutic agents, the development of resistance by cancer cells or microbes is a major concern for indazole-based drugs, necessitating the design of new derivatives that can overcome these resistance mechanisms.

Yield and Scalability: Some synthetic routes for complex indazole derivatives suffer from low yields or are not easily scalable for industrial production, which can hinder their translation from the laboratory to clinical use. nih.gov

Addressing these gaps is crucial for unlocking the full therapeutic potential of the indazole scaffold.

Prospective Avenues for Synthetic Innovation and Derivatization of this compound Scaffold

The this compound scaffold is a versatile starting point for synthetic innovation. The chlorine atom at the C3 position is a key functional group that can be readily displaced in nucleophilic substitution reactions or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. austinpublishinggroup.com

Recent research has demonstrated the utility of this scaffold in synthesizing novel heterocyclic systems. For example, 3-chloro-6-nitro-1H-indazole has been used as a precursor in 1,3-dipolar cycloaddition reactions to generate new triazole and isoxazole (B147169) derivatives with promising antileishmanial activity. nih.gov

Future synthetic exploration of this scaffold could include:

Modification of the Nitro Group: The nitro group at the C7 position can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This would allow for the exploration of structure-activity relationships (SAR) related to this position.

Functionalization of the Methyl Group: The methyl group at C6 could potentially be functionalized through radical halogenation followed by nucleophilic substitution, expanding the diversity of accessible derivatives.

Advanced Catalysis: Employing modern catalytic methods, such as C-H activation, could enable direct functionalization of the indazole core, providing more atom-economical and efficient synthetic routes. researchgate.net

Click Chemistry: As demonstrated in recent work, using click chemistry approaches can provide highly regioselective and efficient synthesis of derivatives, such as 1,4-disubstituted triazoles, which is a significant advantage over classical cycloaddition methods that may produce isomeric mixtures. nih.gov

These strategies would enable the creation of large, diverse libraries of compounds based on the this compound core for screening against various biological targets.

Derivative ClassSynthetic StrategyPotential Biological Application
C3-Aryl/Alkynyl IndazolesSuzuki, Heck, Sonogashira cross-coupling at C3-ClKinase Inhibition, Anticancer
C3-Triazolyl Indazoles1,3-Dipolar Cycloaddition (Click Chemistry)Antimicrobial, Antiprotozoal
7-Amino-Indazole DerivativesReduction of C7-NO2 followed by functionalizationModulation of CNS targets, Enzyme Inhibition
C3-Amino IndazolesNucleophilic aromatic substitution of C3-ClAnticancer, Anti-inflammatory

Future Directions in Biological Efficacy Assessment and Mechanism Elucidation for Indazole Derivatives

To advance indazole derivatives from promising hits to clinical candidates, future research must focus on comprehensive biological evaluation and detailed mechanistic studies. While initial screening often relies on in vitro antiproliferative or enzymatic assays, a deeper understanding of a compound's biological effects is essential. researchgate.netrsc.org

Future directions should include:

Advanced Cell-Based Assays: Moving beyond simple viability assays to more complex models, such as 3D spheroids, organoids, and co-culture systems, can provide more physiologically relevant data on a compound's efficacy.

Target Identification and Validation: For novel compounds with interesting phenotypes, identifying the specific molecular target is paramount. Techniques like thermal proteome profiling (TPP), chemical proteomics, and genetic screening (e.g., CRISPR-Cas9 screens) can be employed to deconvolve the mechanism of action.

In Vivo Efficacy and Pharmacokinetics: Promising compounds must be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

Molecular Modeling and Simulation: Computational tools are invaluable for understanding how indazole derivatives interact with their targets. Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes and the structural basis for activity, as demonstrated in studies of indazole derivatives targeting leishmanial enzymes. nih.gov

By integrating these advanced methodologies, researchers can gain a more complete picture of the biological activity of new indazole derivatives and better predict their therapeutic potential.

Potential for Rational Drug Design and Scaffold Optimization based on Current Research Paradigms

The indazole scaffold is highly amenable to rational drug design and optimization. nih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful paradigms for developing new indazole derivatives with improved properties.

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD can be used to design indazole derivatives that fit precisely into the active site. Molecular docking, for example, can predict the binding poses and affinities of virtual compounds, guiding the synthesis of the most promising candidates. nih.gov This approach has been successfully used to develop indazole-based inhibitors for various kinases. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used. longdom.org These models are built based on a series of known active and inactive compounds and can identify the key structural features required for biological activity, which can then be used to design new, more potent molecules.

Applying these paradigms to the this compound scaffold could involve using computational methods to predict optimal substitutions at the C3, C6, and C7 positions to enhance binding affinity and selectivity for a specific target. longdom.org This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and holds immense potential for optimizing indazole-based compounds into next-generation therapeutics. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Chloro-6-methyl-7-nitro-1H-indazole, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated aniline derivatives. For example:

Halogenation and Nitration : React 3-chloro-4-methylaniline with nitrating agents (e.g., HNO₃/H₂SO₄) under controlled conditions to introduce the nitro group at the 7-position .

Cyclization : Use chloroacetyl chloride or similar reagents to form the indazole ring via reflux in ethanol, as described for analogous benzothiazole derivatives .

Q. Analytical Validation :

  • IR Spectroscopy : Confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). For example, in similar compounds, –NH protons appear as singlets near δ 8.4 ppm .
  • HPLC/GC-MS : Monitor purity (>95%) and detect side products like dibrominated impurities .

Q. What pharmacological screening approaches are applicable for evaluating the bioactivity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against targets like kinases or nitric oxide synthase (NOS) using fluorogenic substrates. For example, 7-nitroindazole derivatives are known NOS inhibitors .
    • Receptor Binding : Radioligand displacement assays for GABAₐ or serotonin receptors, common targets for indazole derivatives .
  • In Vivo Models :
    • ABRT (Average Basal Reaction Time) : Measure CNS activity in rodent models, comparing treated vs. control groups (e.g., p<0.05 significance threshold) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during the characterization of this compound?

Methodological Answer: Contradictions often arise from isomerism or impurities. Strategies include:

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, NOESY can confirm spatial proximity of substituents .

X-ray Crystallography : Use SHELXL () to determine the crystal structure. A similar indazole derivative (1-Allyl-6-nitro-1H-indazole) showed bond angles of ~120° for the aromatic ring, with torsional parameters like C6–C1–C2–C3 = 1.4016(16) Å .

Cross-Validation : Compare HPLC retention times with synthetic standards and quantify impurities via qNMR .

Q. What computational methods are recommended for modeling the interaction of this indazole derivative with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., NOS or kinases). Parameters:
    • Grid size: 60 × 60 × 60 ų.
    • Exhaustiveness: 100 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy .
  • QSAR Modeling : Corporate substituent electronic effects (Hammett σ constants) to predict activity trends .

Q. How can SHELX software be utilized in the crystallographic analysis of this compound?

Methodological Answer:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate intensities with SAINT .

Structure Solution :

  • SHELXT : For initial phase determination via dual-space algorithm.
  • SHELXL : Refine anisotropic displacement parameters. Key steps:
  • Apply restraints for disordered nitro/methyl groups.
  • Validate with R1 < 0.05 and wR2 < 0.15 .

Visualization : Generate ORTEP diagrams (WinGX suite) to illustrate thermal ellipsoids and intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.